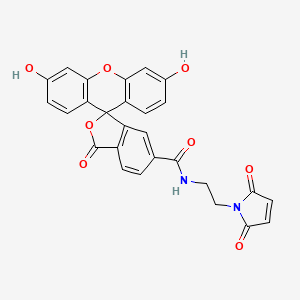

FAM maleimide, 6-isomer

Description

Historical Context and Evolution of Fluorescent Bioconjugation Reagents

The journey of fluorescent labeling began with the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer. fluorofinder.combiotium.com This discovery laid the groundwork for the development of a vast array of fluorescent dyes. Initially, these dyes were used for general staining purposes. However, the true potential of these molecules was unlocked with the advent of bioconjugation, a chemical strategy to form a stable covalent link between two molecules, where at least one is a biomolecule. wikipedia.org

The evolution of fluorescent bioconjugation reagents has been driven by the need for greater specificity, stability, and brightness. Early reagents often lacked specificity, leading to non-specific background fluorescence. Over time, chemists developed a variety of reactive groups that could be attached to fluorophores, enabling them to target specific functional groups on biomolecules. This led to the creation of amine-reactive, carboxyl-reactive, and, crucially for this discussion, thiol-reactive probes. broadpharm.com The development of cyanine (B1664457) dyes and their subsequent sulfonation in the 1990s marked a significant advancement, leading to brighter and more water-soluble probes with reduced self-quenching. biotium.com

Significance of Site-Specific Labeling in Modern Chemical Biology

Modern chemical biology demands a high degree of precision. Site-specific labeling, the ability to attach a probe to a single, predetermined location on a biomolecule, is paramount for understanding protein function, dynamics, and interactions. longdom.orgnih.gov This approach offers several advantages over non-specific labeling methods:

Preservation of Function: By targeting a specific site, researchers can avoid modifying critical regions of a protein, such as its active site, thereby preserving its natural function.

Homogeneous Products: Site-specific labeling results in a uniform population of labeled molecules, which is crucial for quantitative studies and for applications like antibody-drug conjugates (ADCs). nih.govresearchgate.net

Detailed Structural Information: The precise placement of a fluorescent probe can provide detailed information about the local environment within a protein or protein complex.

Several strategies have been developed to achieve site-specific labeling, including the genetic encoding of unnatural amino acids with bioorthogonal functional groups and the use of enzyme-mediated ligation. longdom.orgnih.govresearchgate.net The covalent modification of endogenous proteins through techniques like covalent ligand-directed release (CoLDR) chemistry has also emerged as a powerful tool. acs.org

Overview of Maleimide (B117702) Chemistry in Bioconjugation

Maleimides have become a cornerstone of bioconjugation due to their high reactivity and selectivity towards thiol groups. nih.govacs.orgnih.gov The key reaction is a Michael addition, where the thiol group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond. bioacts.com

This reaction is highly efficient under physiological conditions (pH 6.5-7.5), proceeding rapidly and with high specificity. While maleimides can react with primary amines at a much higher pH, their reactivity towards thiols is significantly greater within the physiological range, making them ideal for targeting cysteine residues. bioacts.com However, it's important to note that the resulting thiosuccinimide linkage can sometimes exhibit instability, a factor that has led to the development of next-generation maleimides with improved stability. nih.govresearchgate.netsci-hub.se

The versatility of maleimides is further enhanced by the ability to attach a wide variety of molecules to the nitrogen atom of the maleimide ring, including fluorophores, biotin (B1667282) tags, and drugs. acs.orgnih.gov

Rationale for the Specific Academic Focus on FAM Maleimide, 6-Isomer

The specific focus on This compound stems from the convergence of several key features:

The Fluorophore (FAM): Fluorescein (FAM) is a widely used and well-characterized fluorophore known for its bright green fluorescence and compatibility with common fluorescence detection instruments. glpbio.comlumiprobe.com Its excitation and emission maxima are well-suited for standard filter sets and laser lines, particularly the 488 nm laser line. bioacts.com

The Reactive Group (Maleimide): As discussed, the maleimide group provides a reliable and efficient means of targeting thiol groups for covalent labeling. bioacts.com

The Isomer (6-Isomer): Fluorescein and its derivatives can exist as two structural isomers, the 5-isomer and the 6-isomer. lumiprobe.com Using a pure, single isomer like the 6-isomer is crucial for obtaining well-defined and reproducible results in chromatography and electrophoresis, avoiding the peak doubling or smearing that can occur with mixed isomers. lumiprobe.com

This combination of a bright, well-established fluorophore, a highly specific reactive group, and isomeric purity makes this compound a workhorse reagent for a multitude of applications in biomedical research, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. glpbio.comlumiprobe.combroadpharm.com

Detailed Research Findings

This compound, is a thiol-reactive fluorescent dye used for labeling proteins, peptides, and other molecules containing sulfhydryl groups. glpbio.comlumiprobe.comantibodies.com

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C27H18N2O8 | broadpharm.comantibodies.com |

| Molecular Weight | 498.44 g/mol | glpbio.comantibodies.com |

| Appearance | Yellow solid | bioacts.comantibodies.com |

| Solubility | Good in DMSO and DMF | glpbio.combroadpharm.comantibodies.com |

| Excitation Maximum (λex) | ~492-494 nm | bioacts.combroadpharm.comantibodies.com |

| Emission Maximum (λem) | ~517-520 nm | bioacts.combroadpharm.comantibodies.com |

| Extinction Coefficient | ~74,000-75,000 M-1cm-1 | broadpharm.comantibodies.com |

| Fluorescence Quantum Yield | ~0.9-0.93 | broadpharm.comantibodies.com |

Research Applications

The primary application of this compound is the covalent labeling of cysteine residues in proteins. This allows for:

Protein Visualization: Labeled proteins can be visualized in cells and tissues using fluorescence microscopy.

Quantitative Analysis: The fluorescence intensity can be used to quantify the amount of labeled protein, for example, in flow cytometry or microplate assays.

Binding Assays: It is used in fluorescence polarization and FRET-based assays to study protein-protein and protein-ligand interactions. glpbio.comlumiprobe.com

The reaction of the maleimide group with a thiol is a well-established method for forming a stable thioether linkage. bioacts.com This specificity is crucial for ensuring that the fluorescent label is attached only to the desired sites on the target molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H18N2O8 |

|---|---|

Molecular Weight |

498.4 g/mol |

IUPAC Name |

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C27H18N2O8/c30-15-2-5-18-21(12-15)36-22-13-16(31)3-6-19(22)27(18)20-11-14(1-4-17(20)26(35)37-27)25(34)28-9-10-29-23(32)7-8-24(29)33/h1-8,11-13,30-31H,9-10H2,(H,28,34) |

InChI Key |

NGRZJKDBLCDKLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCN3C(=O)C=CC3=O)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O |

Origin of Product |

United States |

Methodological Considerations in the Synthesis and Purification of Fam Maleimide, 6 Isomer Derivatives

Strategies for Isomerically Pure Fluorescein (B123965) Conjugation, Emphasizing the 6-Isomer

The synthesis of isomerically pure FAM maleimide (B117702) begins with the production of pure 6-aminofluorescein (B15268). The initial synthesis of aminofluorescein typically yields a mixture of 5- and 6-isomers due to the nature of the starting materials, 4-nitrophthalic acid and resorcinol. researchgate.netgoogle.com The separation of these isomers is a critical step to ensure the final product is a single isomer.

Several strategies have been developed to isolate the 6-isomer:

Fractional Crystallization: One common method involves the differential solubility of the nitrofluorescein precursors. After the initial reaction, the resulting mixture of 5- and 6-nitrofluoresceins can be separated by fractional crystallization from a suitable solvent like nitro-methane. The 6-nitro derivative tends to be less soluble and crystallizes out first.

Derivatization and Crystallization: Another approach involves acetylating the mixture of nitrofluoresceins to form O-diacetyl derivatives. These derivatives can then be separated by crystallization from a solvent mixture such as ethanol-toluene. researchgate.net A similar strategy employs propionic anhydride (B1165640) to form dipropionate derivatives, which also facilitates the separation of the 5- and 6-isomers. google.com

Chromatographic Separation: While crystallization methods are effective, chromatographic techniques can also be employed for the separation of the 5- and 6-nitrofluorescein isomers, offering an alternative route to obtaining the pure 6-nitrofluorescein precursor. researchgate.net

Once the pure 6-nitrofluorescein is obtained, it is reduced to 6-aminofluorescein. A common method for this reduction is the use of sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS). rsc.org It is important to control the reduction conditions to avoid unwanted side reactions. rsc.org The resulting 6-aminofluorescein serves as the direct precursor for the synthesis of 6-FAM maleimide.

Advanced Synthetic Routes for Maleimide Functionalization

With isomerically pure 6-aminofluorescein in hand, the next step is the introduction of the maleimide moiety. The most direct route involves the reaction of 6-aminofluorescein with maleic anhydride. google.com This reaction forms a maleamic acid intermediate, which is then cyclized to the maleimide, typically through dehydration using a reagent like acetic anhydride. google.com

More advanced synthetic strategies focus on improving reaction efficiency, yield, and the introduction of linkers or spacers between the fluorescein and maleimide groups. These spacers can enhance the solubility and reduce steric hindrance, which can be beneficial in bioconjugation reactions. One such derivative is 6-FAM C2 maleimide, which incorporates a two-carbon spacer. tenovapharma.com

Recent advancements in organic synthesis have also introduced novel methods for creating maleimide-functionalized molecules. These can include:

Functional Initiator Route: This approach utilizes a maleimide-containing initiator for polymerization reactions, allowing for the synthesis of polymers with a terminal maleimide group. kit.edursc.org While not directly applied to FAM maleimide synthesis, the principles could be adapted for creating more complex fluorescent probes.

One-Pot Cyclization: Methods using catalysts like p-toluenesulfonic acid (PTSA) in solvents such as toluene (B28343) can facilitate the direct cyclization of the maleamic acid intermediate, simplifying the purification process. researchgate.net

The choice of synthetic route will depend on the desired final product, whether it's the direct 6-FAM maleimide or a derivative with a linker, and the scale of the synthesis.

Purification Techniques for High-Purity Fluorescent Maleimide Reagents

Achieving high purity is paramount for fluorescent maleimide reagents to ensure reliable and reproducible results in downstream applications. Unreacted starting materials or side products can interfere with conjugation reactions and lead to inaccurate quantification. A multi-step purification strategy is often necessary.

Initial Purification of Intermediates:

Crystallization: As mentioned earlier, crystallization is a powerful technique for purifying the nitrofluorescein and aminofluorescein intermediates. researchgate.netgoogle.com

Column Chromatography: Silica gel column chromatography can be used to separate isomers and remove impurities from the reaction mixture. google.com

Purification of the Final FAM Maleimide Product:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and effective method for purifying the final FAM maleimide product. lumiprobe.comalfa-chemistry.com Reversed-phase HPLC is particularly useful for separating the desired product from less polar or more polar impurities. nih.gov Purity is often assessed by integrating the peak areas from the HPLC chromatogram. antibodies.comsapphirebioscience.com

Gel Filtration: This technique separates molecules based on their size and is effective for removing small molecule impurities from larger conjugated products. lumiprobe.comalfa-chemistry.com

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. google.com

The final purity of the FAM maleimide, 6-isomer is typically confirmed by a combination of analytical techniques, including ¹H NMR and mass spectrometry, in addition to HPLC. antibodies.comsapphirebioscience.com

Derivatization Strategies for Tailored Research Applications

The versatility of the this compound scaffold allows for further derivatization to create probes with tailored properties for specific research needs. These strategies aim to modify the molecule to enhance its performance in various applications.

Introduction of Linkers: As previously noted, incorporating spacer arms between the fluorescein and maleimide moieties can be advantageous. These linkers can vary in length and chemical nature (e.g., polyethylene (B3416737) glycol (PEG) linkers) to improve water solubility and reduce potential interactions between the dye and the target biomolecule. acs.org This can be crucial for maintaining the biological activity of the labeled protein.

Modification of the Maleimide Ring: Research has explored modifications to the maleimide ring itself to tune its reactivity and stability. For instance, the introduction of different substituents on the maleimide can influence the rate of the thiol-maleimide reaction and the stability of the resulting conjugate. nih.govacs.org

Development of "Self-Reporting" Maleimides: A fascinating area of development involves creating maleimide derivatives that exhibit a change in their fluorescent properties upon conjugation. bham.ac.uk This "turn-on" fluorescence can be highly beneficial for monitoring the progress of a labeling reaction in real-time and for reducing background fluorescence from unreacted probes.

These derivatization strategies highlight the ongoing innovation in the field, aiming to provide researchers with a sophisticated toolbox of fluorescent probes for a wide range of biological investigations.

Principles and Optimization of Bioconjugation with Fam Maleimide, 6 Isomer

Reaction Kinetics and Mechanisms of Maleimide-Thiol Conjugation

The conjugation of FAM maleimide (B117702) to a thiol-containing biomolecule, such as a protein with a cysteine residue, proceeds via a Michael addition reaction. bachem.comresearchgate.net In this reaction, the thiol group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. bachem.com This process leads to the formation of a stable thioether bond, covalently linking the FAM fluorophore to the target molecule. bachem.comvectorlabs.com

The reaction is highly dependent on the pH of the medium. nih.govacs.org The reactive species is the thiolate anion (S-), which is a much stronger nucleophile than the protonated thiol (SH). nih.gov The concentration of the thiolate anion is governed by the pKa of the thiol group and the pH of the solution, as described by the Henderson-Hasselbalch equation. nih.gov Consequently, the rate of the maleimide-thiol reaction increases with pH. nih.govresearchgate.net However, at pH values above 7.5, the reaction loses its high selectivity for thiols, and a competing reaction with primary amines (such as the side chain of lysine (B10760008) residues) can occur. vectorlabs.com At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. vectorlabs.com Therefore, to maintain high selectivity, the reaction is typically carried out in a pH range of 6.5 to 7.5. vectorlabs.com

The reaction kinetics are generally rapid, often reaching completion within minutes to a few hours at room temperature. uu.nllicorbio.com For instance, the reaction of a cRGDfK peptide with maleimide-functionalized nanoparticles showed over 65% conjugation within the first 5 minutes, reaching a plateau at around 30 minutes. uu.nl In contrast, the conjugation of a larger nanobody reached its maximum efficiency after 2 hours, highlighting the influence of the size and diffusion of the reactants on the reaction rate. uu.nl

While the thioether bond formed is generally considered stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. nih.govresearchgate.net This reversibility has been observed under certain physiological conditions and can lead to payload migration in vivo. vectorlabs.comnih.gov The stability of the thiosuccinimide linkage can be influenced by the local environment and the structure of the conjugated molecule. vectorlabs.com Furthermore, the maleimide ring itself can undergo hydrolysis, which becomes more pronounced at higher pH. vectorlabs.comnih.gov Hydrolysis of the maleimide before conjugation renders it unreactive towards thiols. vectorlabs.combroadpharm.com However, if hydrolysis occurs after the formation of the thioether bond, the resulting ring-opened product is stable. vectorlabs.combroadpharm.com

Factors Influencing Reaction Efficiency and Specificity in Labeling Protocols

Optimizing the efficiency and specificity of FAM maleimide conjugation requires careful consideration of several experimental parameters.

pH: As discussed, pH is a critical factor. A pH range of 6.5-7.5 is optimal for ensuring the specific and efficient reaction of maleimides with thiols. vectorlabs.comlicorbio.com Below this range, the concentration of the reactive thiolate anion is low, leading to a slower reaction rate. nih.gov Above this range, the risk of non-specific reactions with amines increases significantly. vectorlabs.com

Temperature: The reaction is temperature-sensitive, with lower temperatures leading to a slower reaction rate. researchgate.net While labeling is often performed at room temperature for 2 hours, it can also be carried out at 4°C for 16-18 hours, which may be necessary for temperature-sensitive biomolecules. licorbio.comresearchgate.net

Concentration of Reactants: The molar ratio of FAM maleimide to the thiol-containing biomolecule is a key parameter to optimize. A molar excess of the maleimide dye (typically 10- to 20-fold) is often used to drive the reaction to completion. tocris.comalfa-chemistry.combio-techne.com However, the optimal ratio may vary depending on the specific biomolecule and should be determined empirically. tocris.comresearchgate.net

Solvent: For FAM maleimide, which has low aqueous solubility, the use of an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often necessary to prepare a stock solution of the dye. tocris.comalfa-chemistry.comlumiprobe.com This stock solution is then added to the aqueous buffer containing the biomolecule. Care must be taken to ensure that the final concentration of the organic solvent does not denature the target biomolecule.

Presence of Reducing Agents: For proteins, cysteine residues can exist as disulfide bonds, which are unreactive towards maleimides. tocris.comlumiprobe.com Therefore, a reduction step is often required prior to conjugation. tocris.comlumiprobe.com

Purity of Reagents: The maleimide moiety is susceptible to hydrolysis, and thiol groups can be oxidized. researchgate.net Therefore, it is crucial to use freshly prepared solutions and high-purity reagents. researchgate.net Maleimide-containing products should be stored desiccated at -20°C and allowed to equilibrate to room temperature before opening to prevent condensation and hydrolysis. broadpharm.comlumiprobe.com

| Factor | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| pH | 6.5 - 7.5 vectorlabs.comlicorbio.com | Maximizes thiol specificity and reaction rate. |

| Temperature | Room Temperature (2 hours) or 4°C (16-18 hours) licorbio.com | Affects reaction kinetics; lower temperature requires longer incubation. |

| Molar Ratio (Dye:Biomolecule) | 10:1 to 20:1 tocris.comalfa-chemistry.combio-techne.com | Excess dye drives the reaction to completion. |

| Solvent | Aqueous buffer with organic co-solvent (DMSO/DMF) for dye tocris.comlumiprobe.com | Ensures solubility of the maleimide dye. |

Strategies for Minimizing Non-Specific Labeling and Off-Target Reactions

While the maleimide-thiol reaction is highly selective, several side reactions can occur, leading to non-specific labeling or a heterogeneous product.

Reaction with Amines: As previously mentioned, at pH values above 7.5, maleimides can react with primary amines. vectorlabs.com Strictly maintaining the pH between 6.5 and 7.5 is the most effective way to prevent this. vectorlabs.comaxispharm.com

Hydrolysis of Maleimide: The maleimide ring can be opened by hydrolysis, especially at higher pH. vectorlabs.comnih.gov Using freshly prepared maleimide solutions and avoiding prolonged storage in aqueous buffers can minimize this. vectorlabs.combroadpharm.com

Thiazine (B8601807) Rearrangement: When conjugating to an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide (B58015) ring, forming a six-membered thiazine structure. bachem.comnih.gov This side reaction is more prominent at higher pH. bachem.comnih.gov Performing the conjugation at a slightly acidic pH (around 6.0-6.5) can help to minimize this rearrangement. bachem.com

Retro-Michael Reaction: The reversibility of the thioether bond can lead to the exchange of the FAM maleimide label to other thiol-containing molecules, such as glutathione, which is abundant in the cellular environment. nih.govresearchgate.net One strategy to mitigate this is to induce the hydrolysis of the thiosuccinimide ring after conjugation. prolynxinc.com The resulting ring-opened succinamic acid thioether is more stable and less prone to the retro-Michael reaction. vectorlabs.comprolynxinc.com This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8) after the initial conjugation is complete. acs.org

Advanced Spectroscopic Methodologies Employing Fam Maleimide, 6 Isomer Conjugates

Application of Fluorescence Principles in Labeled Biomolecules

The application of FAM maleimide (B117702), 6-isomer, in labeling biomolecules is grounded in the fundamental principles of fluorescence. The FAM fluorophore absorbs light maximally at a wavelength of approximately 492-494 nm and emits light with a peak intensity around 517-520 nm. lumiprobe.combroadpharm.comantibodies.com This process involves the excitation of electrons to a higher energy state upon photon absorption, followed by their relaxation back to the ground state, which releases energy in the form of a fluorescent photon.

A key characteristic of FAM is its high fluorescence quantum yield, which is approximately 0.9 to 0.93. lumiprobe.combroadpharm.com The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. bham.ac.uk A high quantum yield, like that of FAM, indicates a very bright and easily detectable signal. Another important parameter is the molar extinction coefficient, which for FAM is about 74,000-75,000 M⁻¹cm⁻¹, signifying its strong ability to absorb light. lumiprobe.comantibodies.com

Once conjugated to a biomolecule, the fluorescence properties of FAM can be influenced by its local microenvironment. Factors such as pH, solvent polarity, and the proximity of other molecules can cause shifts in the excitation and emission spectra and affect the quantum yield. For instance, the fluorescence of FAM is known to decrease at a pH below 7. oup.cominterchim.fr This environmental sensitivity can be exploited to probe conformational changes or binding events in the labeled biomolecule.

Table 1: Spectroscopic Properties of FAM Maleimide, 6-Isomer

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λ_ex) | 492-494 nm | lumiprobe.combroadpharm.com |

| Emission Maximum (λ_em) | 517-520 nm | lumiprobe.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 74,000-75,000 M⁻¹cm⁻¹ | lumiprobe.comantibodies.com |

| Fluorescence Quantum Yield (Φ) | 0.9-0.93 | lumiprobe.combroadpharm.com |

| Molecular Formula | C₂₇H₁₈N₂O₈ | lumiprobe.comantibodies.com |

Fluorescence Polarization-Based Assays and Their Research Utility

Fluorescence Polarization (FP), also known as fluorescence anisotropy, is a powerful technique for studying molecular binding events in solution. nih.gov The principle of FP is based on the rotational motion of a fluorescent molecule. When a small, fluorescently labeled molecule (the tracer), such as a peptide labeled with FAM maleimide, is excited with plane-polarized light, it tumbles rapidly in solution during the interval between excitation and emission (the fluorescence lifetime). This rapid rotation results in the emission of depolarized light. mdpi.com

If this small, labeled molecule binds to a much larger, unlabeled molecule (the receptor), its rotational motion is significantly slowed. As a result, when excited with polarized light, the large complex emits light that remains highly polarized. The change in polarization is directly proportional to the fraction of the labeled tracer that is bound to the receptor.

This compound, is an excellent choice for FP assays due to its high quantum yield and a fluorescence lifetime of around 4 nanoseconds, which is a suitable timescale for monitoring changes in the rotational speed of biomolecules. lumiprobe.comeurofinsgenomics.co.in Researchers utilize FP assays to determine binding affinities (Kd) and to screen for inhibitors of molecular interactions. nih.gov For example, a study on SARS-CoV-2 fusion inhibitors used a peptide labeled with fluorescein (B123965) maleimide to develop a high-throughput FP-based assay. nih.gov Similarly, FP has been employed to study the aggregation and disaggregation of α-Synuclein fibrils, which are implicated in Parkinson's disease, by site-specifically labeling the protein with fluorescein maleimide. nih.gov

The simplicity and homogeneous nature (no separation steps required) of FP assays make them highly amenable to high-throughput screening in drug discovery and diagnostics. fishersci.comglpbio.com

Time-Resolved Fluorescence Spectroscopy in FAM Maleimide Systems

While steady-state fluorescence measures the average fluorescence intensity, time-resolved fluorescence spectroscopy (TRFS) monitors the decay of fluorescence intensity over time after a pulse of excitation light. bham.ac.uknih.gov This decay is characterized by the fluorescence lifetime (τ), which is the average time a fluorophore spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its environment. nih.govacs.org

The typical fluorescence lifetime of FAM is approximately 4 nanoseconds. eurofinsgenomics.co.inresearchgate.net This lifetime can be altered by various factors, including quenching, solvent effects, and FRET. nih.gov TRFS can, therefore, provide a more detailed picture of the fluorophore's environment and interactions than steady-state measurements alone. mdpi.com

In the context of FAM maleimide systems, TRFS can be used to distinguish between different populations of labeled molecules that may have similar spectral properties but different lifetimes. For example, a FAM-labeled protein might exist in both a "closed" and an "open" conformation, each with a distinct fluorescence lifetime. A study using a FAM-labeled DNA hairpin probe demonstrated a significant change in fluorescence lifetime from 1.2 ns (quenched state) to 3.2 ns (unquenched state) upon target binding, showcasing the sensitivity of the technique. nih.gov

This method is particularly powerful when combined with microscopy in a technique called Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM creates an image where the contrast is based on the fluorescence lifetime at each pixel, allowing for the spatial mapping of molecular interactions or environmental conditions within a living cell. nih.govmdpi.com

Integration of FAM Maleimide Conjugates into Flow Cytometry and Fluorometry Protocols

Flow cytometry is a high-throughput technology that rapidly analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam. lasercomponents.com Fluorometry is the quantitative measurement of fluorescence from a sample in a cuvette or microplate. This compound, is extensively used in both techniques due to its bright fluorescence and compatibility with standard instrument configurations. lumiprobe.comfishersci.com

In flow cytometry, biomolecules on the surface of cells, such as proteins containing accessible cysteine residues, can be labeled with FAM maleimide. This allows for the identification and quantification of specific cell populations based on the fluorescence intensity of the FAM label. The 488 nm blue laser, a standard component in most flow cytometers, is ideal for exciting FAM. The resulting green fluorescence is typically detected using a filter set that collects light in the 515-545 nm range. elliotscientific.comnewport.com For instance, a common filter configuration for FITC (which is spectrally similar to FAM) includes a 475/35 nm excitation filter, a 499 nm dichroic mirror, and a 530/43 nm emission filter. elliotscientific.com

In fluorometry, FAM maleimide conjugates are used in various solution-based assays, such as measuring enzyme activity or quantifying binding interactions in microplates. The strong signal from FAM allows for high sensitivity in these measurements. Both flow cytometry and fluorometry benefit from the high photostability and brightness of FAM, enabling robust and reproducible quantification in a wide array of research and diagnostic protocols. lumiprobe.comnewport.comalluxa.com

Applications of Fam Maleimide, 6 Isomer in Contemporary Biological Research

Protein and Peptide Labeling Strategies

The conjugation of FAM maleimide (B117702) to proteins and peptides provides a fluorescent tag that enables researchers to track, quantify, and study these molecules in various assays. researchgate.netnih.gov The primary target for this labeling strategy is the sulfhydryl group of cysteine residues. alfa-chemistry.comtocris.com

Site-Specific Cysteine Modification in Proteins and Enzymes

The reaction between the maleimide group of 6-FAM and the thiol group of a cysteine residue is a common and highly specific method for protein labeling. biosyn.comnih.gov This site-specific conjugation is advantageous because cysteine is a relatively rare amino acid in many proteins, allowing for targeted labeling. nih.govlumiprobe.com

Key aspects of this strategy include:

Targeted Mutagenesis: In cases where a protein lacks an accessible cysteine or has multiple cysteines that could lead to non-specific labeling, site-directed mutagenesis can be used to introduce a single cysteine residue at a specific location on the protein's surface. nih.gov This approach allows for precise placement of the FAM probe without significantly disturbing the protein's natural function. nih.gov

Reduction of Disulfide Bonds: Cysteine residues within a protein can form disulfide bonds with each other, which stabilizes the protein's tertiary structure. lumiprobe.com These disulfide bridges are unreactive with maleimides. biosyn.comlumiprobe.com Therefore, prior to labeling, it is often necessary to reduce these bonds using reagents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) to regenerate the free thiol groups required for conjugation. lumiprobe.comnih.govnih.gov

Reaction Conditions: The thiol-maleimide coupling reaction is highly efficient and specific under mild, near-physiological conditions, typically at a pH between 7.0 and 7.5. biosyn.comlumiprobe.comnih.gov The reaction is generally performed in a degassed buffer to prevent the oxidation of thiols. biosyn.comlumiprobe.com

Methodologies for Characterization of Labeled Protein Conjugates

After the labeling reaction, it is crucial to purify the FAM-protein conjugate and characterize the extent of labeling.

Purification: Excess, unreacted dye must be removed from the labeled protein. nih.gov This is commonly achieved using techniques such as gel filtration, dialysis, high-performance liquid chromatography (HPLC), or fast protein liquid chromatography (FPLC). lumiprobe.comalfa-chemistry.com

Determination of Degree of Labeling (DOL): The efficiency of the conjugation is quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules attached to each protein molecule. biotium.com The DOL is calculated using UV/Vis absorbance spectroscopy by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the FAM dye (~492 nm). antibodies.comtocris.combiotium.com A correction factor is applied to the 280 nm reading to account for the dye's absorbance at that wavelength. tocris.com Studies have shown that this labeling procedure can achieve coupling efficiencies in the range of 70–90%. nih.gov

Table 1: Spectral and Physical Properties of FAM Maleimide, 6-Isomer

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₁₈N₂O₈ | antibodies.com |

| Molecular Weight | 498.44 g/mol | antibodies.com |

| Excitation Maximum (λex) | ~492 nm | lumiprobe.com |

| Emission Maximum (λem) | ~517 nm | lumiprobe.com |

| Molar Extinction Coefficient (ε) | ~74,000 L·mol⁻¹·cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.93 | lumiprobe.com |

| Recommended Reaction pH | 7.0 - 7.5 | lumiprobe.com |

| Reactive Group | Maleimide (reacts with thiols) | lumiprobe.com |

Investigations of Protein Conformation and Dynamics Using FAM Maleimide Probes

Once a protein is labeled with FAM maleimide, the fluorescent probe can be used to investigate various aspects of the protein's structure and function. researchgate.netnih.gov The fluorescence properties of FAM are sensitive to its local microenvironment, such as polarity. nih.govresearchgate.net Changes in protein conformation can alter the environment around the attached dye, leading to detectable changes in fluorescence intensity, emission wavelength, or lifetime. nih.govresearchgate.net

This principle is exploited in several biophysical techniques:

Fluorescence Resonance Energy Transfer (FRET): FRET is a technique that measures the distance between two fluorophores. researchgate.netnih.gov By labeling a protein with FAM (as a donor or acceptor) and another fluorophore, researchers can monitor conformational changes that alter the distance between the two probes.

Fluorescence Polarization/Anisotropy: This method measures the rotational mobility of the labeled molecule. lumiprobe.comresearchgate.net When a FAM-labeled protein binds to another, larger molecule, its rotation slows, leading to an increase in fluorescence polarization. This is widely used to study protein-protein and protein-nucleic acid interactions. researchgate.netnih.gov

Cellular Imaging and Advanced Microscopy Techniques

Super-Resolution Microscopy Applications Utilizing FAM-Labeled Structures

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. The application of these techniques often relies on the photophysical properties of the fluorescent probes used. While traditional fluorophores like fluorescein (B123965) (FAM) are not always the first choice for methods like Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) due to their photobleaching characteristics, their use is not entirely precluded, and developments in imaging buffers and techniques continue to expand the repertoire of usable dyes nih.govwikipedia.orgoni.biofsu.edu.

PALM and STORM are based on the principle of temporally separating the fluorescence of individual molecules. By stochastically activating and then imaging sparse subsets of fluorophores, their precise locations can be determined with much higher accuracy than the diffraction limit wikipedia.orgfsu.eduoni.bio. Typically, these methods require photoswitchable or photoactivatable fluorophores nih.govnih.gov.

Although FAM itself is not inherently photoactivatable in the way that proteins like PA-GFP are, its photophysics can be manipulated. For techniques like dSTORM (direct STORM), the blinking of organic dyes like FAM can be induced by using specific imaging buffers containing a reducing agent. These buffers create a chemical environment that promotes the shelving of the fluorophore into a transient dark state, from which it can spontaneously or be induced to return to an emissive state.

Despite these limitations, the covalent and specific attachment of FAM to proteins of interest via the maleimide linker makes it a candidate for certain super-resolution applications, particularly if imaging conditions are optimized or when combined with advanced photostabilization strategies biorxiv.org. The development of more photostable dyes remains an active area of research to enhance the capabilities of super-resolution imaging nih.govwiley.com.

Investigations of Intracellular Processes via Fluorescent Tracking

The ability to track proteins and other biomolecules within living cells is fundamental to understanding dynamic cellular processes nih.govjh.edunih.gov. This compound provides a robust method for fluorescently tagging proteins for intracellular tracking, leveraging its specific reactivity towards cysteine residues biomol.comnih.gov.

The methodology involves introducing a FAM maleimide label onto a protein of interest, which can then be delivered into or expressed within live cells. The movement, localization, and turnover of the labeled protein can be monitored over time using techniques like fluorescence microscopy and single-particle tracking nih.govnih.govelifesciences.org.

Key research findings and applications include:

Real-time Protein Dynamics: Researchers have developed fluorescence activation-coupled protein labeling (FAPL) methods. While not using FAM maleimide directly, the principle of using a chemical tag that becomes fluorescent upon binding to a target protein allows for real-time imaging without washout steps nih.govjh.eduresearchgate.net. This is crucial for tracking rapid processes like receptor internalization or protein trafficking between organelles nih.gov.

Monitoring Protein Conformation: By labeling a protein with two different fluorophores (a FRET pair), one of which can be FAM, it is possible to monitor conformational changes in real-time. Fluorescence Resonance Energy Transfer (FRET) occurs when the two dyes are in close proximity, and a change in protein shape that alters the distance between them can be detected as a change in the FRET signal nih.govnih.govmdpi.com. The specific labeling of cysteine residues with maleimide chemistry is a common strategy for positioning FRET pairs with precision nih.govmdpi.comspringernature.com.

Single-Molecule Tracking: Attaching a bright and relatively photostable fluorophore like FAM allows for the tracking of individual protein molecules. This provides detailed information about diffusion rates, transient interactions, and the behavior of proteins in different cellular compartments nih.gov. The covalent nature of the maleimide-thiol bond ensures the dye remains attached to the protein throughout the tracking experiment windows.net.

The success of these investigations hinges on the specificity of the labeling. By engineering a unique, solvent-accessible cysteine residue into a target protein, FAM maleimide can be directed to a specific site, minimizing off-target labeling and ensuring that the observed fluorescence corresponds to the protein of interest nih.govnih.gov.

Biosensing and Immunoassay Development

Design and Optimization of Fluorescent Biosensors Incorporating FAM Maleimide

Fluorescent biosensors are powerful analytical tools designed to detect specific molecules or ions, often with high sensitivity and selectivity. The design of these sensors frequently involves a recognition element (e.g., a protein or aptamer) linked to a fluorescent reporter. This compound serves as an excellent fluorescent reporter in such systems due to its specific reactivity and well-characterized spectral properties.

The fundamental principle behind many FAM maleimide-based biosensors involves modulating the fluorescence of the FAM molecule upon a binding event. This can be achieved through several mechanisms:

Conformational Change-Induced Sensing: A common strategy involves engineering a protein that undergoes a conformational change upon binding its target analyte. If a FAM maleimide is attached to a cysteine residue in a region that moves during this change, the local environment of the FAM dye can be altered. This change in the microenvironment (e.g., polarity, proximity to quenching amino acids) can lead to a detectable change in fluorescence intensity or wavelength nih.gov.

FRET-Based Biosensors: Fluorescence Resonance Energy Transfer (FRET) is a widely used mechanism for biosensor design mdpi.com. A typical FRET biosensor consists of a donor fluorophore and an acceptor fluorophore (or quencher) attached to a single molecule or a pair of interacting molecules. The binding of an analyte can trigger a conformational change that either brings the FRET pair closer together (increasing FRET) or moves them further apart (decreasing FRET) nih.gov. FAM is often used as the donor or acceptor in such pairs. The specific attachment of FAM maleimide to a cysteine residue allows for precise positioning of one part of the FRET pair, which is critical for optimizing sensor performance nih.govnih.gov.

Quenching/Recovery Assays: In some designs, the FAM fluorophore is initially quenched. For example, in an aptamer-based sensor, a FAM-labeled complementary strand can be hybridized to a quencher-labeled aptamer. When the target molecule binds to the aptamer, it causes the release of the FAM-labeled strand, leading to a recovery of fluorescence tum.de. While this example uses a different labeling chemistry, the principle can be adapted using thiol-modified strands and FAM maleimide.

The optimization of these biosensors is a critical step and often involves a systematic, data-driven approach biorxiv.orgfrontiersin.orgrsc.org. Key parameters for optimization include the selection of the labeling site (i.e., the position of the cysteine residue) to maximize the fluorescence change, the choice of linkers to connect the dye to the protein, and the buffer conditions for the assay mdpi.comrsc.org. The goal is to enhance the signal-to-noise ratio, improve the dynamic range, and lower the detection limit of the sensor frontiersin.org.

| Biosensor Design Principle | Role of FAM Maleimide | Detection Mechanism | Example Application |

| Environmental Sensing | Covalently labels a cysteine on a sensing protein. | Analyte binding causes a conformational change, altering the FAM microenvironment and its fluorescence intensity. | Detection of metabolites nih.gov |

| FRET-Based Sensing | Acts as a FRET donor or acceptor, precisely positioned via cysteine labeling. | Analyte-induced conformational change alters the distance between FAM and its FRET partner, changing the FRET efficiency. | Monitoring protein-protein interactions or post-translational modifications mdpi.comnih.gov |

| Competitive Immunoassay | Labels an antigen or antibody. | Labeled and unlabeled antigens compete for antibody binding sites. The amount of bound fluorescence is inversely proportional to the analyte concentration. | Quantifying small molecules in biological samples. |

Methodologies for Developing Enzyme-Linked Immunosorbent Assays (ELISA) and Other Immunodetection Formats

The versatility of this compound, stems from its ability to covalently attach the bright and photostable fluorescein fluorophore to biomolecules. This is primarily achieved through the reaction of its maleimide group with free sulfhydryl (thiol) groups found in cysteine residues of proteins, such as antibodies or antigens. This straightforward conjugation process is foundational for creating fluorescent probes for various immunodetection methods.

One of the most prominent applications is in the development of Fluorescence Polarization Immunoassays (FPIA). FPIA is a homogeneous competitive assay format, meaning it does not require separation or washing steps, which makes it rapid and suitable for high-throughput screening. researchgate.netwikipedia.org The core principle relies on the difference in the rotational speed of a small, fluorescently labeled antigen (the "tracer") when it is free in solution versus when it is bound to a much larger antibody molecule. wikipedia.org

In a typical competitive FPIA:

A specific antibody is mixed with a sample containing the target analyte (antigen).

A known concentration of the antigen, labeled with this compound (the tracer), is added to the mixture.

The unlabeled antigen from the sample and the FAM-labeled tracer compete for the limited binding sites on the antibody.

When the FAM-labeled tracer is unbound and free in solution, it tumbles rapidly, and when excited with plane-polarized light, the emitted light is largely depolarized. wikipedia.orgnih.gov However, when the tracer binds to a large antibody, its rotation is significantly slowed. This slower rotation results in the emitted light remaining highly polarized. nih.govacs.org Therefore, a high concentration of the target analyte in the sample leads to less tracer binding and a low polarization signal, while a low analyte concentration results in more tracer binding and a high polarization signal. wikipedia.org

Beyond FPIA, FAM maleimide-labeled antibodies or antigens can be adapted for other immunodetection formats. In fluorescent ELISAs, a FAM-labeled antibody can be used as either the primary or secondary detection reagent. Instead of a colorimetric signal generated by an enzyme, the assay's readout is the fluorescence intensity of the FAM dye, which can be measured by a fluorescence plate reader. This approach can offer a broader dynamic range and higher sensitivity compared to traditional colorimetric methods.

Furthermore, antibodies conjugated with FAM maleimide are instrumental in techniques like fluorescence microscopy and flow cytometry. These methods allow for the visualization and quantification of specific antigens in cells and tissues. The bright fluorescence of the FAM moiety provides a strong signal for imaging and cell sorting applications. lumiprobe.comlumiprobe.comfishersci.com

| Immunodetection Technique | Role of this compound | Principle of Detection |

| Fluorescence Polarization Immunoassay (FPIA) | Labels a small antigen to create a fluorescent tracer. | Change in the polarization of emitted light upon antibody binding. |

| Fluorescent ELISA | Labels a primary or secondary antibody. | Direct measurement of fluorescence intensity in an immunoassay format. |

| Fluorescence Microscopy | Labels antibodies to visualize specific targets in cells/tissues. | Spatial localization of fluorescence signal. |

| Flow Cytometry | Labels antibodies to identify and quantify specific cell populations. | Measurement of fluorescence intensity on a cell-by-cell basis. |

Real-Time Monitoring of Biomolecular Interactions

The ability to observe and quantify molecular interactions as they occur is crucial for understanding biological processes. This compound, serves as a powerful tool for enabling the real-time monitoring of these dynamic events through several biophysical techniques. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a prominent technique that can monitor the proximity between two molecules in real-time. nih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This process is highly dependent on the distance between the two dyes, typically occurring over distances of 1-10 nanometers. FAM can serve as an excellent donor or acceptor fluorophore in a FRET pair. lumiprobe.com

To monitor an interaction, one biomolecule (e.g., a protein) can be labeled with FAM maleimide, while its binding partner (e.g., another protein, peptide, or nucleic acid) is labeled with a suitable FRET partner dye. nih.gov When the two molecules are separate, excitation of the donor results in its characteristic fluorescence emission. However, upon binding, the donor and acceptor are brought into close proximity, allowing FRET to occur. This results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission. By monitoring these fluorescence changes over time, the kinetics of association and dissociation (the on- and off-rates) of the molecular interaction can be determined. nih.gov

Fluorescence Polarization (FP) , as described in the context of immunoassays, can also be directly applied to monitor binding events in real-time. lumiprobe.commdpi.com In this application, a small molecule or peptide is labeled with FAM maleimide. This labeled molecule will have a low FP value when free in solution. Upon introduction of its larger binding partner (e.g., a receptor protein), binding will cause the FP value to increase. acs.org This change can be tracked in real-time using a fluorometer to study the kinetics of the interaction. nih.gov This method is particularly useful for studying protein-ligand, protein-peptide, and protein-DNA interactions.

| Technique | Principle | Information Gained |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between a FAM donor/acceptor and a partner dye upon molecular interaction. nih.gov | Proximity changes, binding kinetics (association/dissociation), conformational changes. |

| Fluorescence Polarization (FP)/Anisotropy | Change in the rotational speed of a FAM-labeled molecule upon binding to a larger partner. acs.org | Binding affinity, binding kinetics, stoichiometry of interaction. |

| Correlated Fluorescence Microscopy and Optical Tweezers | Visualization of FAM-labeled molecules while manipulating them with optical tweezers. mdpi.com | Single-molecule interaction forces, dynamics of complex assemblies. mdpi.com |

Advanced techniques that combine fluorescence microscopy with single-molecule manipulation methods, such as optical tweezers , can also leverage fluorescent probes created with FAM maleimide. In these experiments, a single molecule or molecular complex, with one component labeled with FAM, can be physically manipulated while its fluorescence is simultaneously observed. mdpi.com This allows researchers to directly correlate mechanical forces with conformational changes or binding and unbinding events at the single-molecule level, providing unparalleled insight into the mechanics of biomolecular interactions. mdpi.com

Methodological Advancements and Challenges in Fam Maleimide Based Research

Strategies for Enhancing Photostability of FAM Maleimide (B117702) Conjugates

A significant limitation of fluorescein-based dyes, including FAM maleimide, is their susceptibility to photobleaching, the light-induced, irreversible destruction of the fluorophore. google.com This phenomenon can limit the duration of imaging experiments and the quantitative accuracy of fluorescence measurements. To counter this, several strategies have been developed to enhance the photostability of FAM maleimide conjugates.

One common approach is the use of commercially available antifade reagents or photostabilizing agents (PAs) in the imaging medium. nih.gov These small molecules work by quenching reactive triplet states or scavenging reactive oxygen species that are major contributors to photobleaching. acs.org Common photostabilizing agents include ascorbic acid, n-propyl gallate (nPG), and Trolox (a water-soluble vitamin E analog). google.comacs.org The effectiveness of these agents can be dependent on their concentration and the specific experimental conditions. Some photostabilizing agents and their mechanisms are summarized in the table below.

Table 1: Common Photostabilizing Agents and Their Mechanisms

| Photostabilizing Agent | Mechanism of Action | Reference |

| Ascorbic Acid (Vitamin C) | Reduces triplet states and reactive oxygen species. | acs.org |

| n-Propyl Gallate (nPG) | Acts as a triplet state quencher. | nih.govacs.org |

| Trolox | A water-soluble antioxidant that quenches triplet states and scavenges free radicals. | nih.govacs.org |

| Cyclooctatetraene (COT) | A triplet state quencher that operates via energy transfer. | nih.govacs.org |

| p-Phenylenediamine (PPD) | An antifade reagent commonly used in mounting media. | tandfonline.com |

Another innovative strategy is the concept of "self-healing dyes," where a photostabilizing molecule is covalently attached directly to the fluorophore. acs.org This ensures a high local concentration of the protective agent, leading to more efficient intramolecular quenching of damaging excited states. acs.org While this approach has shown promise for other dye classes like cyanines, its application to FAM maleimide is an active area of research. acs.org

Furthermore, the development of alternative fluorescent dyes with inherently greater photostability, such as the Alexa Fluor series, provides another avenue for researchers. thermofisher.com For instance, Alexa Fluor 488, which has similar spectral properties to fluorescein (B123965), exhibits superior photostability. thermofisher.comaatbio.com Similarly, Tide Fluor™ 2 (TF2) is presented as a superior replacement for fluorescein, offering higher photostability and pH-independent fluorescence. aatbio.com

Approaches to Minimize Background Fluorescence in Complex Biological Systems

High background fluorescence can obscure the specific signal from FAM maleimide conjugates, particularly in complex biological samples like cell lysates or tissues. This background can arise from several sources, including the autofluorescence of biological components and non-specific binding of the fluorescent probe. aatbio.com

A primary strategy to reduce background is the thorough removal of unreacted FAM maleimide after the conjugation reaction. This is typically achieved through size-exclusion chromatography (e.g., using a Sephadex column) or ultrafiltration. biotium.com Insufficient removal of the free dye can lead to high background signals as the unreacted maleimide can bind to other proteins or cellular components. tandfonline.com

To counteract non-specific binding, blocking agents are frequently employed. These agents saturate non-specific binding sites within the sample, preventing the fluorescent probe from adhering to them. Common blocking agents include bovine serum albumin (BSA) and the use of hydrophilic polymers like polyethylene (B3416737) glycol (PEG). nih.gov In some applications, a simple and effective method to block the reactivity of excess maleimide is the addition of a small thiol-containing molecule, such as L-cysteine, to the hybridization mixture in fluorescence in situ hybridization (FISH). tandfonline.com This chemically inactivates the maleimide group, preventing it from binding to proteins on the microscope slide. tandfonline.com

The chemical properties of the dye itself can also influence non-specific binding. Studies have shown that hydrophobic dyes have a greater tendency to bind non-specifically to substrates. plos.org Therefore, selecting more hydrophilic variants of fluorescein or modifying the linker between the FAM dye and the maleimide group to increase hydrophilicity could potentially reduce background fluorescence.

Development of Cleavable and Reversible FAM Maleimide Conjugates

The covalent bond formed between a maleimide and a thiol is generally stable. thermofisher.com However, in certain applications, the ability to cleave the fluorescent tag from its target or to reverse the conjugation reaction is highly desirable. This has led to the development of cleavable and reversible FAM maleimide conjugates.

Cleavable linkers are designed to be broken under specific chemical or enzymatic conditions. For example, linkers containing a disulfide bond can be cleaved by the addition of a reducing agent like dithiothreitol (B142953) (DTT). thermofisher.com Other linkers are designed to be sensitive to changes in pH or to be substrates for specific enzymes, such as cathepsins, which are often upregulated in tumor microenvironments. broadpharm.comnih.gov This strategy is widely employed in the field of antibody-drug conjugates (ADCs) and can be adapted for fluorescent probes. medchemexpress.com

Table 2: Examples of Cleavable Linker Strategies

| Cleavage Stimulus | Linker Chemistry | Application Context | Reference |

| Reducing Agents (e.g., DTT) | Disulfide bonds | Reversible protein modification | thermofisher.com |

| Low pH | Acid-labile hydrazones, silyl (B83357) ethers | Drug delivery, endosomal release | nih.gov |

| Enzymes (e.g., Cathepsins) | Valine-citrulline (Val-Cit) dipeptides | Targeted cancer therapy | broadpharm.com |

Reversible maleimide chemistry offers another layer of control. One approach utilizes bromomaleimides, which can form conjugates that are cleavable in the presence of excess thiol. rsc.org The stability of these conjugates can be tuned by controlling the hydrolysis of the maleimide ring; hydrolysis renders the linkage irreversible. rsc.org Another development is ReadiLeave™ Reversible Biotin (B1667282) Maleimide, which exhibits a reduced affinity for avidin, allowing for the reversible binding and release of biotinylated molecules. aatbio.com While not directly a FAM-based system, the principle could be applied to develop reversible FAM maleimide probes.

These cleavable and reversible strategies are enabling more sophisticated experimental designs, such as pulse-chase labeling experiments and the development of activatable "smart" probes that only become fluorescent after a specific cleavage event.

Current Limitations and Future Directions in Fluorescent Maleimide Chemistry

Despite its widespread use, FAM maleimide and maleimide chemistry in general have several limitations that are the focus of ongoing research. A key issue is the potential for the maleimide-thiol adduct to undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. researchgate.net This can be a significant problem in the reducing environment of the cell cytoplasm. To address this, researchers are developing more stable linkages, for instance, by using phenyloxadiazole sulfone linkers which have shown improved stability in human plasma compared to maleimide conjugates. nih.gov Another approach involves the use of self-hydrolyzing maleimides that, upon conjugation, undergo ring-opening to form a stable, non-reversible linkage. prolynxinc.com

The fluorescence of maleimide derivatives can also be quenched in polar solvents, which can limit their applicability in aqueous biological environments. bham.ac.uk Research is focused on chemical modifications to the maleimide structure to enhance fluorescence efficiency in polar media. bham.ac.uk This includes the design of fluorophores with tunable solvatofluorochromism, where the emission properties change with the polarity of the environment. nih.gov

The future of fluorescent maleimide chemistry lies in the rational design of probes with tailored properties. nih.govacs.org This includes the development of smaller, brighter, and more photostable fluorophores, which are crucial for advanced imaging techniques like super-resolution microscopy. frontiersin.org The ability to "autotune" the fluorescence of a probe based on its local environment could lead to the development of powerful molecular sensors. acs.orgnih.gov Furthermore, expanding the toolkit of cleavable and reversible linkers will provide greater control over the labeling and tracking of biomolecules. chemrxiv.org The integration of computational and experimental approaches is expected to accelerate the design of novel maleimide derivatives with targeted photophysical properties for a wide range of applications in chemical biology and materials science. rsc.org

Computational and Theoretical Frameworks for Fam Maleimide Interaction Analysis

Molecular Dynamics Simulations of FAM Maleimide-Biomolecule Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic behavior of biomolecular systems, including those labeled with fluorescent dyes like FAM maleimide (B117702). nih.govnih.gov These simulations provide atomistic-level details of the conformational dynamics of the dye and its interactions with the local environment of the biomolecule. uni-duesseldorf.de

By simulating the trajectory of each atom in the system over time, MD can reveal how the FAM maleimide linker and fluorophore influence the structure and dynamics of the labeled protein or peptide. nih.govacs.org This is particularly important for understanding whether the label perturbs the native conformation and function of the biomolecule. For instance, MD simulations can be used to study the accessible volume for the dye around the attachment site, providing insights into potential interactions with specific amino acid residues. uni-duesseldorf.de Such simulations have been employed to study the dynamics of various fluorescent dyes attached to proteins and nucleic acids. uni-duesseldorf.deacs.org

Furthermore, MD simulations are valuable for interpreting experimental data from techniques like Förster Resonance Energy Transfer (FRET), where the distance and orientation between two fluorophores are critical. acs.org Simulations can help to refine the understanding of dye dynamics, which is often a source of uncertainty in FRET-based structural modeling. acs.org The development of accurate force field parameters for fluorescent dyes, including those from the fluorescein (B123965) family, is essential for the reliability of these simulations. acs.org

Quantum Chemical Calculations Applied to Maleimide Reactivity and Isomer Effects

Quantum chemical (QC) calculations offer a powerful means to investigate the electronic structure and reactivity of molecules, providing fundamental insights into the thiol-maleimide conjugation reaction. researchgate.net Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to study reaction mechanisms, predict reaction rates, and understand the influence of substituents and environmental factors on reactivity. mdpi.comresearchgate.netchemrxiv.org

QC calculations have been instrumental in elucidating the stereoselectivity of Diels-Alder reactions involving maleimide, which can be influenced by solvent effects and temperature. researchgate.netchemrxiv.orgchemrxiv.org These studies show that while one isomer may be kinetically favored in the gas phase, the presence of a solvent can alter the preference towards the other isomer. chemrxiv.orgchemrxiv.org Such computational investigations are critical for understanding the reactivity of different isomers of FAM maleimide.

The reactivity of the maleimide moiety is governed by its electron-accepting nature, which can be modulated by the substituents on the maleimide ring. nih.gov QC calculations can predict how the electronic properties of the FAM fluorophore influence the reactivity of the maleimide group. Furthermore, these methods can be used to study the mechanism of the thiol-Michael addition reaction, which is the basis for labeling cysteine residues with maleimides. researchgate.netnih.gov Understanding the reaction pathway, including the potential for side reactions or isomerization, is crucial for achieving specific and efficient labeling. mdpi.com

Predictive Modeling of Labeling Efficiency and Specificity

Predictive modeling, often leveraging machine learning and artificial intelligence, is an emerging area in the design and application of fluorescent probes. bham.ac.ukrsc.org These models aim to predict the outcome of labeling reactions, including efficiency and specificity, based on the properties of the dye, the target biomolecule, and the reaction conditions.

The efficiency of labeling a protein with FAM maleimide depends on several factors, including the accessibility of the target cysteine residue, the reactivity of the maleimide, and the stability of the resulting conjugate. nih.govresearchgate.net Computational models can be trained on experimental datasets to identify the key parameters that govern successful labeling. For example, models can predict the likelihood of a cysteine residue being accessible for labeling based on the protein's structure.

Specificity is another critical aspect, as non-specific labeling can lead to ambiguous experimental results. nih.gov Predictive models can help to anticipate potential off-target reactions by analyzing the reactivity of other nucleophilic residues on the protein surface under specific pH and solvent conditions. researchgate.net By integrating data from quantum chemical calculations on reactivity with structural information from MD simulations, it is possible to develop more accurate predictive models for labeling outcomes. rsc.org

In Silico Approaches for Probe Design and Optimization

In silico methods are increasingly used to rationally design and optimize fluorescent probes with desired properties. celtarys.comcolumbia.edunih.gov These computational approaches accelerate the development of new probes by allowing for the virtual screening of large numbers of candidate molecules before committing to chemical synthesis and experimental validation. bham.ac.ukcolumbia.edu

The design process often starts with identifying a lead compound, such as FAM, and then computationally exploring modifications to its structure to enhance properties like brightness, photostability, and solvatochromism. nih.govbham.ac.uk For instance, quantum chemical calculations can predict how changes to the fluorescein structure will affect its absorption and emission spectra. mdpi.com This allows for the in silico tuning of the photophysical properties of the probe. bham.ac.ukrsc.org

Furthermore, computational tools can be used to design the linker connecting the FAM fluorophore to the maleimide reactive group. celtarys.com The properties of the linker, such as its length and flexibility, can influence the interaction of the dye with the labeled biomolecule and its surrounding environment. uni-duesseldorf.de By combining various computational techniques, from quantum mechanics to molecular dynamics and machine learning, researchers can create a comprehensive in silico workflow for the design and optimization of novel FAM maleimide-based probes with tailored characteristics for specific biological applications. bham.ac.ukrsc.orgmdpi.com

Emerging Research Avenues and Future Perspectives for Fam Maleimide, 6 Isomer

Integration with Novel Nanotechnology Platforms

The covalent conjugation of fluorescent dyes to nanostructures is a burgeoning field aimed at creating highly stable and bright probes for sensitive biological detection and imaging. FAM maleimide (B117702), 6-isomer is ideally suited for this purpose due to its maleimide group, which reacts specifically with thiol (-SH) groups that can be engineered onto the surface of various nanoparticles. biotium.com This strategy is being explored across several nanotechnology platforms.

Quantum Dots (QDs): QDs are semiconductor nanocrystals with exceptional photostability and size-tunable emission spectra. nih.govnih.gov Standard bioconjugation protocols involve the functionalization of water-soluble QDs with maleimide groups, which can then react with thiol-containing biomolecules. Conversely, biomolecules labeled with FAM maleimide can be attached to thiol-functionalized QDs. nih.govresearchgate.net This creates a highly fluorescent and stable nanoparticle probe for applications in cellular imaging and tracking. nih.gov

Conjugated Polymer Nanoparticles (CPNs): CPNs are another class of ultra-bright fluorescent nanoparticles that are gaining traction in diagnostics. sigmaaldrich.comsigmaaldrich.com Commercially available CPNs are often functionalized with maleimide groups, designed for rapid, covalent linkage to thiol-containing antibodies, proteins, or oligonucleotides. sigmaaldrich.com The high reactivity of the maleimide ensures efficient and stable labeling, creating probes with exceptional signal intensity for use in applications like flow cytometry and immunofluorescence. sigmaaldrich.com

Lipid Nanoparticles (LNPs): LNPs are widely used as delivery vehicles for therapeutics, including siRNA and CRISPR gene-editing components. To track their delivery and uptake into cells, LNPs can be modified with maleimide-terminated lipids. pnas.org These functionalized LNPs can then be conjugated with thiol-containing molecules or, alternatively, FAM maleimide-labeled targeting ligands could be attached to thiol-functionalized LNPs. This allows for precise fluorescent tracking of the nanoparticle delivery system in vitro and in vivo. pnas.org

The integration of FAM maleimide, 6-isomer with these platforms offers a significant advantage over non-covalent methods by forming stable thioether bonds, preventing dye leakage and ensuring that the fluorescence signal is localized specifically to the nanoparticle.

| Nanotechnology Platform | Conjugation Strategy | Key Advantage | Potential Application |

| Quantum Dots (QDs) | Maleimide-thiol coupling to attach FAM-labeled biomolecules. nih.govresearchgate.net | High photostability and brightness of the QD core. | Long-term cellular imaging and tracking. |

| Conjugated Polymer Nanoparticles (CPNs) | Reaction of maleimide-functionalized CPNs with thiol-containing molecules. sigmaaldrich.comsigmaaldrich.com | Exceptional signal intensity (up to 1000x brighter than other fluorophores). | High-sensitivity diagnostics, lateral flow tests. |

| Lipid Nanoparticles (LNPs) | Incorporation of maleimide-lipids for conjugation to fluorescently-tagged cargo. pnas.org | Enables tracking of therapeutic delivery vehicles. | Monitoring gene and drug delivery efficiency. |

Applications in Drug Discovery and Target Engagement Studies

In the realm of drug discovery, confirming that a potential drug molecule physically interacts with its intended protein target is a critical step known as target engagement. nih.gov this compound is a valuable tool in developing assays to measure and validate these interactions, primarily through fluorescence polarization. eurekaselect.comresearchgate.net

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescent molecule upon binding to another, larger molecule. bellbrooklabs.combohrium.com The process for a typical target engagement assay is as follows:

A small molecule, peptide, or ligand known to bind the target protein is chemically labeled with this compound, creating a fluorescent tracer.

In the unbound state, this relatively small tracer tumbles rapidly in solution, resulting in low polarization of the emitted light when excited with polarized light.

When the tracer binds to its much larger protein target, its tumbling is significantly slowed. This results in a high fluorescence polarization signal.

To screen for drug candidates, unlabeled compounds from a library are introduced. If a test compound successfully binds to the target protein, it will displace the FAM-labeled tracer, causing the tracer to tumble freely again and leading to a decrease in the FP signal. bellbrooklabs.com

This competitive binding assay format is a powerful method for identifying "hits" in a drug discovery campaign. researchgate.net The robust nature of FP assays makes them suitable for a wide range of protein targets, including kinases, proteases, and G-protein coupled receptors. eurekaselect.com The bright and stable fluorescence of the FAM fluorophore ensures a high signal-to-noise ratio, which is crucial for detecting subtle binding events. lumiprobe.comlumiprobe.com This direct measurement of binding provides unambiguous evidence of target engagement, helping researchers validate the mechanism of action of new drug candidates and prioritize the most promising compounds for further development. nih.govnih.gov

Development of Multifunctional Fluorescent Probes

The future of molecular imaging and diagnostics lies in the creation of multifunctional probes that can provide more comprehensive biological information from a single molecule. These probes aim to combine multiple functionalities, such as targeting, reporting, and therapeutic action, into one construct. This compound serves as an excellent foundation for the fluorescent reporter component of such multifunctional probes.

The development of these probes often involves a modular design approach. The maleimide group provides a convenient and specific handle for covalently attaching the FAM fluorophore to a targeting moiety, such as an antibody, a peptide, or a small-molecule ligand that recognizes a specific cellular receptor or biomarker. nih.gov Further chemical modifications can then be made to other parts of the probe to add additional functionalities.

Future research directions include:

Dual-Modality Imaging Probes: These probes combine fluorescence imaging with another imaging modality, such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). rsc.orgnih.gov For example, a targeting peptide could be labeled with both FAM maleimide (for optical detection in tissue samples) and a chelator for a PET radionuclide (for deep-tissue in vivo imaging). This would allow researchers to correlate high-resolution microscopic data with whole-body imaging.

Theranostic Probes: These advanced probes combine diagnostic and therapeutic capabilities. A probe could be designed with a FAM maleimide component for imaging, a targeting ligand to direct it to cancer cells, and a payload of a cytotoxic drug. This would enable simultaneous visualization of drug delivery and therapeutic action at the target site.

Environment-Sensing Probes: While fluorescein's fluorescence is known to be pH-sensitive, future probes could be engineered to respond to other specific biological analytes or conditions. By incorporating other chemical groups, probes could be designed to "turn on" their fluorescence only in the presence of a specific enzyme activity or a particular reactive oxygen species, providing more specific information about the cellular microenvironment. nih.govmdpi.com

The synthetic versatility of fluorescein (B123965) and the specific reactivity of the maleimide group make this compound a powerful building block for constructing these sophisticated next-generation probes. nih.gov

Prospects for High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds. nih.gov The success of HTS relies on robust, automated, and miniaturized assays. Fluorescence-based techniques, particularly Fluorescence Polarization (FP), are exceptionally well-suited for the HTS environment, and this compound is a key reagent in this context. bellbrooklabs.comscilit.com

The excellent photophysical properties of FAM maleimide—including its high fluorescence quantum yield and brightness—are highly advantageous for HTS. antibodies.com As assay volumes are scaled down into 384-well, 1536-well, or even smaller formats to conserve precious reagents and reduce costs, the concentration of the fluorescent probe decreases, making a bright fluorophore essential for generating a detectable signal. bellbrooklabs.comnih.govmdpi.com

The future prospects for this compound in HTS methodologies include:

Increased Miniaturization: As robotics and detection technologies advance, assay volumes will continue to shrink. The high photon output of FAM ensures that reliable signals can be obtained even in picoliter-scale volumes, making it compatible with next-generation acoustic dispensing and microfluidic screening platforms. mdpi.com

Broader Assay Compatibility: FP is a homogeneous "mix-and-read" format that requires no washing steps, making it fast and easily automated. bellbrooklabs.com This simplicity has led to its adoption for a diverse array of biological targets. eurekaselect.comuwm.edu FAM maleimide's ability to label any thiol-containing molecule makes it broadly applicable for developing new FP-based HTS assays.

Label-Free Competition: While some HTS methods rely on label-free detection, these can sometimes lack the throughput required for screening massive libraries. acs.org Fluorescence-based assays using probes like FAM maleimide offer a mature, sensitive, and rapid alternative that is competitive with and often complementary to other HTS technologies. acs.orgnih.gov

The combination of its excellent spectral properties and its utility in simple, robust assay formats ensures that this compound will remain a vital tool for high-throughput screening, accelerating the identification of new lead compounds for drug development.

Q & A